molecular formula C12H15ClO3 B8430523 4-Methoxybenzyl 4-chlorobutyrate

4-Methoxybenzyl 4-chlorobutyrate

Cat. No.: B8430523
M. Wt: 242.70 g/mol
InChI Key: DJESJIODSVAZCA-UHFFFAOYSA-N
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Description

4-Methanesulfonyloxystyrene (CAS: Not explicitly provided in evidence) is a styrene derivative with a methanesulfonyloxy (-O-SO₂-CH₃) group at the para position of the benzene ring. Its structure combines a vinyl group (CH₂=CH-) and a sulfonate ester, making it a reactive intermediate in organic synthesis and polymerization. The methanesulfonyloxy group acts as a polar, electron-withdrawing substituent, influencing both electronic and steric properties of the compound.

Synthesis: While direct synthesis details are absent in the provided evidence, analogous sulfonate esters (e.g., 4-(methylsulfonyl)phenyl 4-methylbenzenesulfonate in ) suggest that 4-Methanesulfonyloxystyrene could be synthesized via esterification of 4-hydroxystyrene with methanesulfonyl chloride under basic conditions .

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 4-chlorobutanoate

InChI

InChI=1S/C12H15ClO3/c1-15-11-6-4-10(5-7-11)9-16-12(14)3-2-8-13/h4-7H,2-3,8-9H2,1H3

InChI Key

DJESJIODSVAZCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The table below compares 4-Methanesulfonyloxystyrene with structurally related compounds, focusing on substituents and functional groups:

Compound Name Structure/Substituents Key Functional Group CAS Number Molecular Weight (g/mol)
4-Methanesulfonyloxystyrene Vinyl + -O-SO₂-CH₃ (para) Sulfonate ester - ~184.22 (calculated)
4-Formylphenyl 4-methylbenzenesulfonate () Formyl + -O-SO₂-C₆H₄-CH₃ (para) Sulfonate ester + aldehyde 80459-48-9 304.34
4-(Methylsulfonyl)phenylacetic acid () Acetic acid + -SO₂-CH₃ (para) Sulfonyl + carboxylic acid 90536-66-6 214.24
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide () Acetyl + -SO₂-NH- + methoxy (para) Sulfonamide + ketone - 334.37 (calculated)

Key Observations :

  • Electronic Effects : The sulfonate ester in 4-Methanesulfonyloxystyrene is more electron-withdrawing than the sulfonamide in , enhancing electrophilic substitution reactivity at the meta position .

Reactivity and Stability

Leaving Group Ability

The methanesulfonyloxy group is a superior leaving group compared to hydroxyl or methoxy groups but less reactive than tosylates due to smaller size and lower resonance stabilization. For example:

  • Hydrolysis : 4-Methanesulfonyloxystyrene may hydrolyze faster in basic conditions than 4-tosyloxystyrene (a tosyl analog) due to reduced steric protection .
  • Nucleophilic Substitution: Reacts with amines or thiols to form substituted styrenes, similar to 4-cyanophenyl 4-methylbenzenesulfonate () .
Polymerization Potential

The vinyl group enables radical or ionic polymerization. Compared to unsubstituted styrene, the electron-withdrawing sulfonate ester may slow polymerization rates but introduce polar functionalities into the polymer backbone.

Stability Concerns
  • Thermal Stability : Likely stable below 150°C, but may decompose at higher temperatures, releasing SO₂.
  • Incompatibilities : Reacts with strong acids/bases (e.g., sulfuric acid, ) or oxidizing agents (e.g., permanganates, ) .

Physical Properties (Inferred)

Property 4-Methanesulfonyloxystyrene 4-Formylphenyl Tosylate () 4-(Methylsulfonyl)phenylacetic acid ()
Melting Point ~50–70°C (estimated) Not reported 135–138°C
Solubility Moderate in polar solvents Low in water; soluble in DCM/THF Soluble in DMSO, methanol
Stability Light-sensitive; inhibitor required Stable under anhydrous conditions Hygroscopic

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